molecular formula C16H20N2O2S2 B2359593 4-(((furan-2-ylmethyl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396767-68-2

4-(((furan-2-ylmethyl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2359593
CAS No.: 1396767-68-2
M. Wt: 336.47
InChI Key: ZTMUEQRUDJJZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((furan-2-ylmethyl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H20N2O2S2 and its molecular weight is 336.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging of Microglia

This compound has potential applications in PET imaging by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. A PET radiotracer specific for CSF1R could serve as a noninvasive tool for imaging reactive microglia, disease-associated microglia, and their contributions to neuroinflammation in vivo. This application is crucial for understanding a wide variety of neuropsychiatric disorders, including traumatic brain injury, demyelinating disease, Alzheimer’s disease, and Parkinson’s disease. It could also be valuable for studying the immune environment of central nervous system malignancies and monitoring potential adverse neuroinflammatory effects of immunotherapy for peripheral malignancies, thereby aiding the development of new therapeutics for neuroinflammation (Horti et al., 2019).

Antimicrobial Activities

Research into azole derivatives starting from furan-2-carbohydrazide, including some transformations involving piperidine, has revealed antimicrobial activities. This signifies the compound's potential utility in developing new antimicrobial agents. The synthesized compounds exhibited activity against various microorganisms, showcasing the chemical's relevance in the fight against infectious diseases (Başoğlu et al., 2013).

Antiprotozoal Agents

Derivatives synthesized from compounds related to "4-(((furan-2-ylmethyl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide" have shown significant potential as antiprotozoal agents. These compounds demonstrated high DNA affinities and exhibited potent in vitro activity against T. b. rhodesiense and P. falciparum, suggesting their potential as new treatments for protozoal infections (Ismail et al., 2004).

Syntheses and Biological Activity

The compound's derivatives have been synthesized and evaluated for their biological activities, including as 5-HT2 antagonist activity. This exploration contributes to the understanding of its potential utility in neuropsychiatric and neurological disorder treatments (Watanabe et al., 1993).

Analytical and Spectral Study

A study focused on the furan ring-containing organic ligands derived from the compound, exploring their chelating properties and antimicrobial activity. This research underscores the compound's versatility in forming complexes with transition metals and its potential application in antimicrobial activity (Patel, 2020).

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)-N-thiophen-2-ylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-16(17-15-4-2-10-22-15)18-7-5-13(6-8-18)11-21-12-14-3-1-9-20-14/h1-4,9-10,13H,5-8,11-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMUEQRUDJJZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.